

Cross-Referencing Spectroscopic Data of Stannocene with Literature Values: A Comparative Guide

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Compound of Interest

Compound Name: **Stannocene**

Cat. No.: **B1180611**

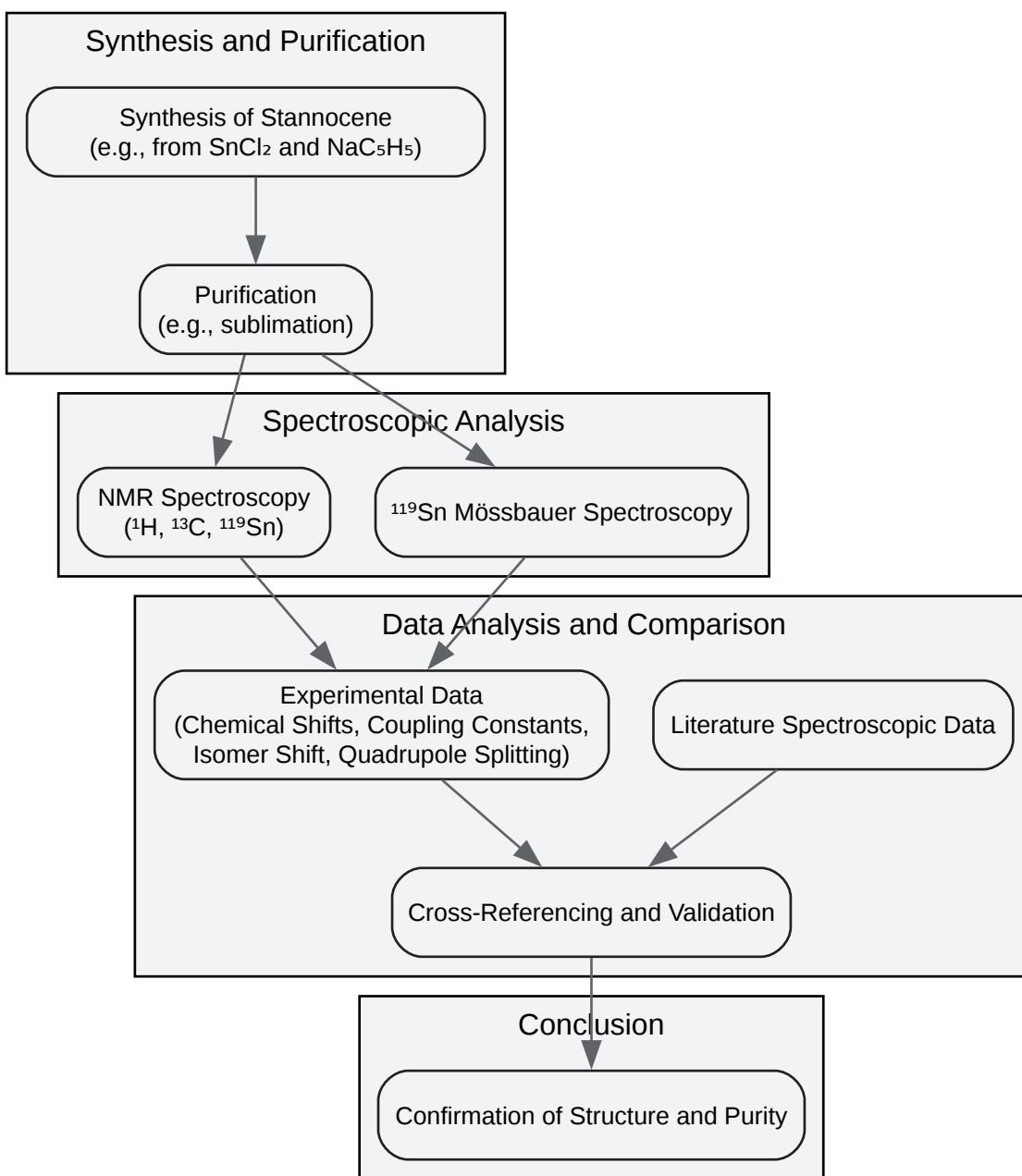
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This guide provides a comparative analysis of spectroscopic data for **stannocene** ($\text{Sn}(\text{C}_5\text{H}_5)_2$), a key organotin compound. By cross-referencing experimentally obtained data with established literature values, researchers can ensure the identity and purity of their synthesized **stannocene**, a critical step in any research or development workflow. This document outlines the key spectroscopic techniques used for **stannocene** characterization—Nuclear Magnetic Resonance (NMR) and Mössbauer spectroscopy—and presents available literature data for comparison.

Logical Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates a standardized workflow for the synthesis, purification, spectroscopic analysis, and literature comparison of **stannocene**. This process ensures a systematic approach to data validation.



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Caption: Workflow for **Stannocene** Analysis.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **stannocene** and related compounds from the literature.

Table 1: NMR Spectroscopic Data of Stannocene and Derivatives

Compound	Technique	Chemical Shift (δ) / ppm	Reference / Notes
Stannocene (Cp_2Sn)	^{119}Sn NMR	-2199	[1]
Decamethylstannocene (Cp^*_2Sn)	^{119}Sn NMR	-2129	[1]
Decaisopropylstannocene	^{119}Sn NMR	-2262	[1]
Stannocene (Cp_2Sn)	^1H NMR	Not explicitly found in snippets	Data is available in the literature but not detailed in the search results.
Stannocene (Cp_2Sn)	^{13}C NMR	Not explicitly found in snippets	Data is available in the literature but not detailed in the search results.

Note: Cp = cyclopentadienyl; Cp* = pentamethylcyclopentadienyl*

Table 2: Mössbauer Spectroscopic Data for Tin Compounds

Compound/Oxidation State	Isomer Shift (δ) / $\text{mm}\cdot\text{s}^{-1}$ (relative to SnO_2)	Quadrupole Splitting (ΔEQ) / $\text{mm}\cdot\text{s}^{-1}$	Reference / Notes
Stannocene ($\text{Sn}(\text{II})$)	~3.0 - 4.0 (expected)	> 1.5 (expected)	Expected range for $\text{Sn}(\text{II})$ compounds.[2]
Sn(IV) compounds	~0.0 - 2.0	Generally < 1.0	For comparison.[3]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. As **stannocene** is air- and moisture-sensitive, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - In a glovebox, dissolve approximately 10-20 mg of the purified **stannocene** sample in ~0.6 mL of a dry, deuterated solvent (e.g., benzene-d₆ or toluene-d₈).
 - Transfer the solution to a clean, dry NMR tube.
 - Seal the NMR tube with a tight-fitting cap or a flame-sealed ampoule for prolonged studies.
- ¹H and ¹³C NMR Acquisition:
 - Acquire spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
 - Reference the spectra to the residual solvent peak.
 - For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.
- ¹¹⁹Sn NMR Acquisition:
 - A multinuclear probe is required for ¹¹⁹Sn NMR spectroscopy.
 - Use a known tin compound (e.g., tetramethyltin) as an external reference.
 - Due to the large chemical shift range of ¹¹⁹Sn, ensure the spectral width is set appropriately.

¹¹⁹Sn Mössbauer Spectroscopy

- Sample Preparation:
 - The solid **stannocene** sample is loaded into a sample holder within a glovebox to prevent decomposition.
 - The holder is then sealed to maintain an inert atmosphere during the measurement.
- Data Acquisition:
 - The sample is cooled to a low temperature (typically 77 K, liquid nitrogen temperature) to increase the recoilless fraction (f-factor) and improve signal quality.
 - A ^{119}mSn source, commonly $\text{Ca}^{119}\text{mSnO}_3$, is used. The source is moved with a range of velocities to scan the energy of the emitted γ -rays via the Doppler effect.
 - The transmitted γ -ray intensity is measured as a function of the source velocity.
- Data Analysis:
 - The resulting Mössbauer spectrum is fitted to Lorentzian lines to extract the isomer shift (δ) and quadrupole splitting (ΔEQ) parameters.
 - The isomer shift is reported relative to a standard reference material, typically SnO_2 or BaSnO_3 .^[4]

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References

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